REACTION_CXSMILES
|
C(N(C(S)=S)[CH2:7][C:8](F)(F)F)C(F)(F)F.[C:15]([O:18][C:19](=[O:21])[CH3:20])(=[O:17])[CH3:16].[CH2:22]1[CH2:26]O[CH2:24][CH2:23]1>>[C:19]1(=[O:21])[O:18][C:15](=[O:17])[CH2:16][CH2:8][CH2:7][CH2:24][CH2:23][CH2:22][CH2:26][CH2:20]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)N(CC(F)(F)F)C(=S)S
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield dimethoxy-PEG tetracarboxybenzoate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCCC(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |